(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid
Description
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both a boronic acid group and a nitrile group in its structure makes it a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C9H11BN2O2 |
|---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
[6-(2-cyanopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-9(2,6-11)8-4-3-7(5-12-8)10(13)14/h3-5,13-14H,1-2H3 |
InChI Key |
JNYQEKQLWIEOSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)(C)C#N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(2-Cyanopropan-2-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Amides: Produced from nucleophilic substitution of the nitrile group.
Scientific Research Applications
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers through its incorporation into various chemical processes.
Mechanism of Action
The mechanism of action of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or alkenyl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
4-Pyridinylboronic Acid: Also used in Suzuki-Miyaura coupling but with different regioselectivity.
2-Cyanopropan-2-ylboronic Acid: Lacks the pyridine ring but has similar reactivity.
Uniqueness
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is unique due to the presence of both a nitrile group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This dual functionality allows for more diverse applications and transformations compared to simpler boronic acids.
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